Ethyl dihydrogen phosphate Ethyl dihydrogen phosphate Ethyl dihydrogen phosphate is a monoalkyl phosphate epitope having ethyl as the alkyl group. It has a role as an epitope and a phosphoantigen. It is a conjugate acid of an ethyl hydrogen phosphate(1-).
Ethyl dihydrogen phosphate is a natural product found in Agave americana with data available.
Ethylphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 1623-14-9
VCID: VC21219864
InChI: InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
SMILES: CCOP(=O)(O)O
Molecular Formula: C2H7O4P
Molecular Weight: 126.05 g/mol

Ethyl dihydrogen phosphate

CAS No.: 1623-14-9

Cat. No.: VC21219864

Molecular Formula: C2H7O4P

Molecular Weight: 126.05 g/mol

* For research use only. Not for human or veterinary use.

Ethyl dihydrogen phosphate - 1623-14-9

Specification

CAS No. 1623-14-9
Molecular Formula C2H7O4P
Molecular Weight 126.05 g/mol
IUPAC Name ethyl dihydrogen phosphate
Standard InChI InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
Standard InChI Key ZJXZSIYSNXKHEA-UHFFFAOYSA-N
SMILES CCOP(=O)(O)O
Canonical SMILES CCOP(=O)(O)O
Melting Point -56.4 °C

Introduction

Physical and Chemical Properties

Ethyl dihydrogen phosphate (CAS: 1623-14-9) is a phosphate monoester with the molecular formula C₂H₇O₄P. Its structure consists of a phosphate group with one ethoxy substituent and two hydroxyl groups, making it a monosubstituted derivative of phosphoric acid.

Fundamental Physical Properties

The table below summarizes the key physical and chemical properties of ethyl dihydrogen phosphate:

PropertyValue
Chemical NameEthyl dihydrogen phosphate
SynonymsMonoethyl phosphate
CAS Number1623-14-9
Molecular FormulaC₂H₇O₄P
Molecular Weight126.048 g/mol
Density1.447 g/cm³
Boiling Point252.4°C at 760 mmHg
Flash Point106.4°C
Exact Mass126.008
LogP0.11560
Vapor Pressure0.00607 mmHg at 25°C
Index of Refraction1.4270

This compound presents as a clear liquid with moderate viscosity at room temperature. Its relatively high boiling point indicates significant intermolecular forces, likely due to hydrogen bonding through the hydroxyl groups of the phosphate moiety .

Structural Features

The chemical structure of ethyl dihydrogen phosphate features a central phosphorus atom bonded to four oxygen atoms in a tetrahedral arrangement. One oxygen forms a double bond with phosphorus, two are part of hydroxyl groups, and one connects to the ethyl group via an ester linkage. This structure confers both acidic and nucleophilic properties to the molecule, making it reactive in various chemical contexts .

Synthesis and Preparation

Several methodologies exist for synthesizing ethyl dihydrogen phosphate, with varying degrees of efficiency and specificity.

Traditional Synthesis Methods

One common approach involves the reaction of phosphoric acid with ethanol under controlled conditions. More sophisticated methods have been developed to improve yield and purity:

  • DCC-mediated coupling of a tetraalkylammonium salt of ethyl phosphate with protected amino acids, followed by deprotection, has been employed in related phosphate ester synthesis .

  • Acetic anhydride-mediated activation of phosphoric acid in the presence of alcohols represents another effective route to phosphate monoesters including ethyl dihydrogen phosphate .

Modern Approaches

Recent advancements in phosphorylation chemistry have yielded more environmentally friendly and efficient methods:

  • Oxidation of H-phosphonate monoesters via bis(trimethylsilyl) phosphites using oxidizing agents such as t-BuOOH or N-sulfonyloxaziridines under anhydrous conditions .

  • One-stage reactions utilizing phosphate compounds as raw materials with organic silane or siloxane compounds having alkoxy groups, which can be performed without requiring catalysts .

Chemical Reactivity

Ethyl dihydrogen phosphate demonstrates distinctive reactivity patterns typical of phosphate monoesters.

Hydrolysis Behavior

The compound undergoes hydrolysis in aqueous environments, albeit at relatively slow rates. Studies on related phosphate esters indicate a half-life in neutral solution at 25°C of approximately 100 hours . This moderate stability in aqueous environments makes it suitable for various biochemical applications where controlled reactivity is desired.

The hydrolysis mechanism typically involves:

  • Initial nucleophilic attack by water or hydroxide at the phosphorus center

  • Formation of a pentacoordinate intermediate

  • Elimination of the ethoxy group or one of the hydroxyl groups

  • Rearrangement to the final product

Metal Ion Interactions

Ethyl dihydrogen phosphate, like other organophosphates, can form complexes with various metal ions. Metal ion catalysis significantly impacts hydrolysis rates, with transition metals like copper and zinc showing pronounced catalytic effects (approximately 100-fold increase in rate constants compared to uncatalyzed reactions) .

This property has been exploited in the development of catalysts for the degradation of organophosphates, including nerve agents and pesticides. Research indicates that metal-incorporated catalysts can facilitate efficient capture and hydrolysis of phosphate esters to less toxic products .

Applications in Research

Biomimetic Studies

One of the most significant applications of ethyl dihydrogen phosphate is in biomimetic chemistry. As functional analogues of aminoacyl adenylates (the activated intermediates formed by ribosomal enzymes from the reaction of amino acids with ATP), aminoacyl ethyl phosphates have been extensively studied .

These compounds serve as valuable models for understanding fundamental biochemical processes such as protein synthesis. Their moderate stability in aqueous environments makes them suitable for studying reactions under physiologically relevant conditions without rapid degradation .

Peptide Synthesis and RNA Modification

Ethyl dihydrogen phosphate derivatives, particularly aminoacyl ethyl phosphates, show potential utility in:

  • Biomimetic peptide synthesis

  • Protein modification

  • Aminoacylation of RNA

These applications leverage the compound's ability to form activated intermediates that can transfer specific chemical groups in a controlled manner.

Recent Research Developments

Organophosphate Degradation Catalysts

Recent research has explored the potential of metal-incorporated catalysts for the degradation of organophosphates, including derivatives related to ethyl dihydrogen phosphate. For example, Zr-incorporated CeO₂ nanocatalysts have shown promise for efficient capture and hydrolysis of phosphate esters .

This research direction has significant implications for environmental remediation, particularly in the context of degrading toxic organophosphates like pesticides and nerve agents into less harmful compounds.

Future Perspectives

The continued study of ethyl dihydrogen phosphate and related phosphate esters holds promise for several emerging areas:

Single-Source Precursors for Materials

Research suggests that thermally labile phosphate monoesters like ethyl dihydrogen phosphate can be used as ligands for preparing single-source precursors for ceramic phosphates. This application leverages their intrinsic thermal instability due to β-H elimination .

For example, isopropyl phosphate has been employed to prepare calcium phosphate that undergoes neat thermal decomposition to yield β-Ca₂P₂O₇ at relatively low temperatures (280°C), demonstrating the potential of such compounds in low-temperature synthesis of metal phosphate bioceramics .

Model Systems for Phosphorylation Biochemistry

As our understanding of phosphorylation biochemistry continues to advance, compounds like ethyl dihydrogen phosphate will likely remain important as model systems for studying fundamental aspects of phosphate chemistry under controlled conditions.

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